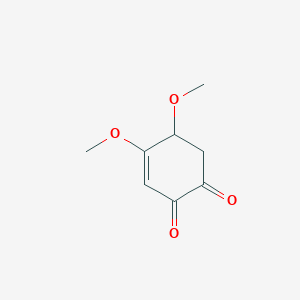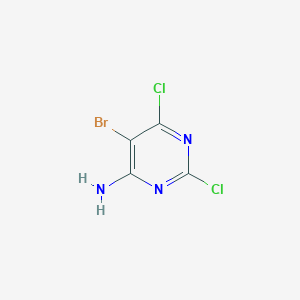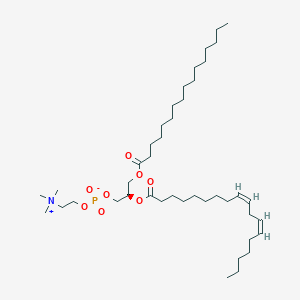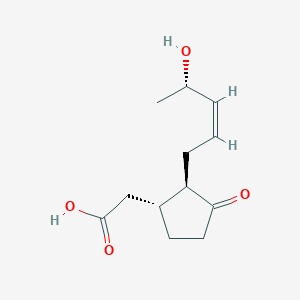![molecular formula C7H15B2F9N2 B169906 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate CAS No. 159269-48-4](/img/structure/B169906.png)
1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate
Overview
Description
1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate is a chemical compound with the CAS Number: 159269-48-4 . It has a molecular weight of 319.82 . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H15FN2.2BF4/c1-9-2-5-10 (8,6-3-9)7-4-9;22-1 (3,4)5/h2-7H2,1H3;;/q+2;2-1 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used as a base, catalyst, and reagent in organic chemistry .It is stored in a refrigerator and shipped at room temperature . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .
Scientific Research Applications
Electrophilic Fluorination
SELECTFLUOR II is used as a reagent for electrophilic fluorination . It is a highly effective and versatile source of electrophilic fluorine and is used in the synthesis of organofluorine .
Oxidizing Agent
SELECTFLUOR II also acts as a selective oxidizing agent . It can be used for the oxidation of sulfides, urazoles, and alcohols under mild conditions .
Catalyst in Organic Reactions
1,4-diazabicyclo[2.2.2]octane (DABCO), a component of SELECTFLUOR II, is frequently used as a base, catalyst, and reagent in organic chemistry . It has been used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions .
Building Block for Organic Synthesis
DABCO is used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .
Source of SO2
Some derivatives of DABCO, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), can serve as a source of SO2 .
Transition Metal Oxidant
In recent years, SELECTFLUOR II has been used as a transition metal oxidant in “fluorine-free” functionalizations .
Fluorine Cation Initiator
SELECTFLUOR II has also been used as a fluorine cation initiator in “fluorine-free” functionalizations .
Radical Initiator
Lastly, SELECTFLUOR II has been used as a radical initiator in “fluorine-free” functionalizations .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of SELECTFLUOR II is organic compounds that require fluorination. It acts as a source of electrophilic fluorine .
Mode of Action
SELECTFLUOR II is an electrophilic fluorinating reagent . It interacts with its targets by donating a fluorine atom, resulting in the fluorination of the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by SELECTFLUOR II depend on the specific target molecule. Generally, it is involved in the fluorination of organic compounds, altering their chemical structure and properties .
Pharmacokinetics
Its solubility in most organic solvents and water suggests it could be widely distributed in the body if ingested .
Result of Action
The primary result of SELECTFLUOR II’s action is the fluorination of target molecules. This can significantly alter the properties of the target, including its reactivity, stability, and interactions with other molecules .
Action Environment
The action of SELECTFLUOR II can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other reagents, the pH of the solution, and the temperature . Additionally, it should be stored at 2-8°C to maintain its stability .
properties
IUPAC Name |
1-fluoro-4-methyl-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2BF4/c1-9-2-5-10(8,6-3-9)7-4-9;2*2-1(3,4)5/h2-7H2,1H3;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFVFPDMQWZSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]12CC[N+](CC1)(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15B2F9N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570483 | |
| Record name | 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium ditetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159269-48-4 | |
| Record name | 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium ditetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-4-methyl-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate (Selectfluor II) a useful reagent in organic synthesis?
A: Selectfluor II stands out for its remarkable ability to selectively introduce fluorine atoms into organic molecules. [, , ] This selectivity stems from its unique structure and reactivity, making it a valuable tool for constructing fluorine-containing compounds, which are highly sought after in pharmaceutical and agrochemical industries. []
Q2: How does Selectfluor II facilitate the synthesis of aryl trifluoromethyl ethers?
A: A recent study showcased a novel two-step approach to synthesize aryl trifluoromethyl ethers (ArOCF3) utilizing Selectfluor II. [] Initially, phenols undergo O-carboxydifluoromethylation. Subsequently, Selectfluor II plays a crucial role in the decarboxylative fluorination of the difluoromethylated intermediate, ultimately yielding the desired aryl trifluoromethyl ether. [] This method offers a practical alternative with readily available and cost-effective reagents.
Q3: Can you elaborate on the role of Selectfluor II in enantiospecific synthesis?
A: Selectfluor II demonstrates its versatility in the enantiospecific conversion of chiral secondary boronic esters into alkylfluorides. [] The reaction proceeds through the interaction of a boronate complex (derived from a boronic ester and phenyllithium) with Selectfluor II as the electrophilic fluorinating agent. [] The presence of a radical trap, like styrene, further enhances the enantiospecificity of the reaction, showcasing the reagent's potential in stereoselective synthesis.
Q4: What are the advantages of using Selectfluor II in photocatalytic benzylic fluorination?
A: Selectfluor II has proven highly effective in photocatalytic benzylic fluorination reactions. [] When combined with a ketone organocatalyst and exposed to visible light, it enables the selective introduction of fluorine atoms at benzylic positions. [] This method is particularly appealing due to its operational simplicity, reliance on readily available starting materials, and the use of mild reaction conditions, highlighting the practical advantages of Selectfluor II in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)
![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)




